Prednisolone 21-all-cis-farnesylate

Description

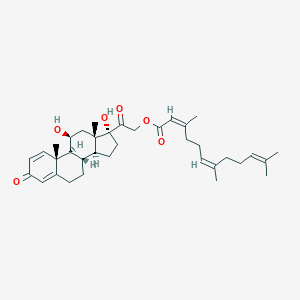

Structure

2D Structure

3D Structure

Properties

CAS No. |

118244-45-4 |

|---|---|

Molecular Formula |

C36H50O6 |

Molecular Weight |

578.8 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] (2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienoate |

InChI |

InChI=1S/C36H50O6/c1-23(2)9-7-10-24(3)11-8-12-25(4)19-32(40)42-22-31(39)36(41)18-16-29-28-14-13-26-20-27(37)15-17-34(26,5)33(28)30(38)21-35(29,36)6/h9,11,15,17,19-20,28-30,33,38,41H,7-8,10,12-14,16,18,21-22H2,1-6H3/b24-11-,25-19-/t28-,29-,30-,33+,34-,35-,36-/m0/s1 |

InChI Key |

SBQAKZYUNWNIRL-WNWSKZGLSA-N |

SMILES |

CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C\C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O)C)C)C |

Synonyms |

[2-[(8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] 3,7,11-trimethyldodeca-2,6,10-trienoate |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Pathways of Prednisolone 21 All Cis Farnesylate

Synthetic Methodologies for the Esterification of Prednisolone (B192156) at the C-21 Hydroxyl Group

The synthesis of Prednisolone 21-all-cis-farnesylate involves the formation of an ester linkage between the C-21 hydroxyl group of prednisolone and the carboxyl group of all-cis-farnesylic acid. Several established methods for steroid esterification can be adapted for this purpose.

One common approach involves the reaction of prednisolone with a carboxylic acid derivative, such as an acid anhydride (B1165640) or acyl chloride, in the presence of a catalyst. google.com A widely used catalyst for such reactions is 4-dimethylaminopyridine (B28879) (DMAP), often in combination with a dehydrating agent like a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). google.comgoogle.com The reaction is typically carried out in an inert organic solvent, for instance, chloroform (B151607), dichloromethane, or N,N-dimethylformamide (DMF). google.comchemicalbook.com The use of a tertiary amino-pyridine in conjunction with a strong acid has been shown to improve yields and purity of steroid esters. google.com

Another potential pathway is the direct coupling of prednisolone with all-cis-farnesylic acid using a coupling agent. This method avoids the need to first synthesize a more reactive acylating agent.

Furthermore, enzymatic processes using lipases have been explored for the hydrolysis and synthesis of steroid esters. googleapis.com While often used for de-esterification, these enzymes can also catalyze ester formation under specific conditions, offering a high degree of regioselectivity. googleapis.com

Optimization of Reaction Conditions and Yield for this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in the synthesis of prednisolone acetate (B1210297), a similar C-21 ester, the reaction of prednisolone with acetic anhydride can be efficiently catalyzed by 4-dimethylaminopyridine (DMAP) in N,N-dimethylformamide (DMF). chemicalbook.com Heating the mixture to a moderate temperature, such as 40°C, can drive the reaction to completion in a short period. chemicalbook.com A careful balance of temperature is important, as higher temperatures can sometimes lead to side reactions and the formation of impurities. nih.gov

The choice of catalyst can significantly impact the reaction yield. Studies on the orthoesterification of steroids have shown that a less acidic catalyst like pyridinium (B92312) p-toluenesulfonate (PPTSA) can lead to higher yields compared to the more acidic p-toluenesulfonic acid (PTSA), presumably by reducing the hydrolysis of the product. um.edu.mt Similarly, for carbodiimide-mediated esterifications, the combination of a 4-(tertiary amino)-pyridine and a strong acid in catalytic amounts has been found to be advantageous. google.com

The reaction solvent also plays a critical role. Halogenated hydrocarbons like chloroform are often used for steroid ester preparations. google.com The work-up procedure, including quenching the reaction, extraction, and purification steps, is also vital for obtaining a high-purity product.

Table 1: Example of Reaction Conditions for Steroid Esterification

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Prednisolone, Acetic Anhydride | chemicalbook.com |

| Catalyst | 4-dimethylaminopyridine (DMAP) | chemicalbook.com |

| Solvent | N,N-dimethylformamide (DMF) | chemicalbook.com |

| Temperature | 40°C | chemicalbook.com |

| Reaction Time | 30 minutes | chemicalbook.com |

Impurity Profiling and Purity Assessment During Synthesis

Throughout the synthesis of this compound, rigorous impurity profiling and purity assessment are necessary to ensure the quality of the final product. The complexity of steroid chemistry means that various related substances can be formed as impurities.

Common impurities can include unreacted starting materials (prednisolone and the farnesyl derivative), byproducts from side reactions (such as N-acylurea in carbodiimide-mediated reactions), and degradation products. google.com In the case of prednisolone, potential impurities can arise from oxidation, reduction, or rearrangement reactions. nih.govsynzeal.comsynzeal.com

A range of analytical techniques is employed for purity assessment. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for separating and quantifying the main compound and its impurities. google.com Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of the reaction and for preliminary purity checks. epo.orgcapes.gov.br

For the structural elucidation of any identified impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also essential for confirming the structure of the desired product and characterizing impurities. capes.gov.br The evaluation of these analytical results provides a comprehensive picture of the purity of the synthesized this compound. pageplace.de

Table 2: Common Analytical Techniques for Purity Assessment

| Technique | Application | Source |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of product and impurities | google.com |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and qualitative purity assessment | epo.orgcapes.gov.br |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of impurities | pageplace.de |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and impurities | capes.gov.br |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Prednisolone |

| Prednisone (B1679067) acetate |

| Acetyl chloride |

| Triethylamine |

| Sodium borohydride |

| 3-(phenyl)propionic acid |

| p-toluenesulfonic acid (PTSA) |

| Pyridinium p-toluenesulfonate (PPTSA) |

| Tetrahydrofuran |

| all-cis-farnesyl diphosphate |

| Methanolic cupric acetate |

| Triethylorthobenzoate |

| Potassium cyanide (KCN) |

| Manganese dioxide (MnO2) |

| 4-dimethylaminopyridine (DMAP) |

| Acetic anhydride |

| N,N-dimethylformamide (DMF) |

| (E,E)-farnesyl diphosphate |

| Prednisolone 21-sulfate sodium |

| Prednisolone 21-hemisuccinate |

| Carbonyldiimidazole |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| N,N'-diisopropylcarbodiimide (DIC) |

| Chloroform |

| Dichloromethane |

| Nerylacetone |

| Geranylacetone |

| Prednisolone 17-propionate |

| Methanesulfonyl chloride |

| Sodium iodide |

| Methyl ethyl ketone |

Biopharmaceutical Aspects and Bioconversion Kinetics of Prednisolone 21 All Cis Farnesylate

Enzymatic Hydrolysis and Activation Mechanisms in Biological Milieu

The therapeutic efficacy of Prednisolone (B192156) 21-all-cis-farnesylate is contingent upon its conversion to the pharmacologically active prednisolone. This bioconversion is primarily mediated by endogenous enzymes within the body.

Characterization of Esterase-Mediated Bioconversion In Vitro

The hydrolysis of corticosteroid esters like Prednisolone 21-all-cis-farnesylate is catalyzed by esterases present in various biological matrices, including plasma and skin. In vitro studies on similar prednisolone esters have demonstrated that the rate and extent of this bioconversion can vary significantly depending on the animal species. For instance, the hydrolysis of certain prednisolone esters is markedly faster in rat and rabbit plasma compared to human plasma, a difference attributed to variations in the amount, type, and activity of plasma esterases. nih.gov

The structure of the ester side chain plays a crucial role in its susceptibility to enzymatic hydrolysis. Studies on other prednisolone esters have shown that the presence of a hydroxyl group at the C-17 position and the orientation of hydroxyl groups at the C-20 position can significantly influence the systemic hydrolysis rate of the ester group. nih.gov

Spatial and Temporal Dynamics of Prodrug Activation in Relevant Tissues

The activation of prednisolone prodrugs is not uniform throughout the body; it exhibits spatial and temporal variations depending on the tissue and the distribution of hydrolytic enzymes. For instance, in the context of topical application, the skin possesses a significant capacity for metabolizing corticosteroid esters.

A study on prednisolone farnesylate in hairless mouse skin revealed that the prodrug is extensively metabolized within viable skin layers. nih.gov The rate of this bioconversion was found to increase with distance from the skin surface, indicating a higher concentration of the responsible enzymes in the lower layers of the viable skin. nih.gov This suggests a gradient of enzymatic activity that controls the local activation of the prodrug.

Similarly, investigations into the hydrolysis of prednisolone 21-acetate in human skin have shown that the hydrolytic activity is distributed throughout the epidermis and dermis. nih.gov The highest rate of metabolism to prednisolone was observed in the deeper layers of the epidermis, near the dermal-epidermal junction. nih.gov This localized activation can be advantageous for topical therapies, as it can concentrate the active drug at the target site while potentially minimizing systemic absorption of the prodrug.

Physicochemical Factors Influencing Prodrug Stability and Hydrolysis Rate

The stability of a prodrug like this compound is a critical determinant of its shelf-life and its fate in vivo. The rate of hydrolysis, both chemical and enzymatic, is influenced by several physicochemical factors.

The pH of the environment is a key factor. Studies on prednisolone and its esters have shown that their stability can be highly dependent on the hydrogen ion concentration. nih.gov For example, prednisolone 21-sulfate sodium, another prodrug of prednisolone, was found to be chemically stable across a wide pH range from 1.2 to 8.0. nih.gov While specific data for this compound is not available, it is expected that its ester linkage would be susceptible to hydrolysis under strongly acidic or alkaline conditions.

The chemical structure of the ester moiety also significantly impacts the rate of hydrolysis. For instance, the hydrolysis of a prednisolone 21-hemisuccinate/β-cyclodextrin amide conjugate was found to be significantly faster than that of prednisolone 21-hemisuccinate alone, due to intramolecular catalysis by the amide group. nih.gov This highlights how modifications to the promoiety can be engineered to control the drug release rate.

Identification and Profiling of Active Metabolites (e.g., Prednisolone)

The primary and most important active metabolite of this compound is prednisolone. Upon enzymatic cleavage of the farnesylate ester, prednisolone is released and can exert its anti-inflammatory and immunosuppressive effects.

Prednisolone itself can undergo further metabolism in the body. The interconversion between prednisolone and its less active 11-keto metabolite, prednisone (B1679067), is a well-established metabolic pathway. nih.govnih.gov This reversible reaction is catalyzed by 11β-hydroxysteroid dehydrogenase enzymes found in various tissues.

In addition to prednisone, other metabolites of prednisolone have been identified in urine, including 20α-dihydroprednisolone, 20β-dihydroprednisolone, and 6β-hydroxyprednisolone. nih.gov The formation of these metabolites represents pathways of inactivation and elimination of the active drug. The metabolic profile can be complex and may vary depending on the species and individual metabolic characteristics.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Prednisolone 21 All Cis Farnesylate

Absorption and Distribution Studies in Animal Models

The lipophilic nature of Prednisolone (B192156) 21-all-cis-farnesylate influences its absorption and distribution characteristics. As a prodrug, its efficacy is dependent on its conversion to the active metabolite, prednisolone.

In Vitro/Ex Vivo Permeation Studies Across Biological Barriers

In vitro and ex vivo studies are crucial for understanding how a drug permeates biological barriers like the skin. nih.gov An in vitro study using viable skin from hairless mice demonstrated that Prednisolone 21-all-cis-farnesylate is extensively metabolized within the skin. nih.gov The rate at which the prodrug and its active metabolite, prednisolone, appeared was significantly influenced by the orientation of the skin in the diffusion apparatus. nih.gov This suggests that the enzymes responsible for this conversion are not uniformly distributed throughout the skin.

Further investigation revealed that the metabolism of the prodrug increased with distance from the skin's surface, indicating that the metabolizing enzymes are more concentrated in the lower layers of the viable skin. nih.gov A model assuming a linear increase in enzyme activity within the viable skin was able to account for the observed diffusion and metabolism profiles. nih.gov

Systemic Exposure and Tissue-Specific Distribution of Prodrug and Metabolites in Animal Models

Following administration, the distribution of this compound and its metabolites is a key determinant of its therapeutic action and potential side effects. In a study comparing prednisolone with other corticosteroids in a mouse model of Duchenne muscular dystrophy, it was found that prednisolone is a strong substrate for P-glycoprotein (P-gp). researchgate.net This efflux transporter, located at the blood-brain barrier, limits the central nervous system (CNS) exposure of prednisolone. researchgate.net

Metabolism and Elimination Pathways of this compound and its Metabolites

The transformation of this compound into its active form and its subsequent elimination from the body are critical pharmacokinetic processes. As a prodrug, it is designed to be hydrolyzed to release the active prednisolone. nih.gov This biotransformation is a key step in its mechanism of action.

The metabolism of the parent compound, prednisolone, is well-characterized and involves several pathways. It is primarily cleared from the body through hepatic metabolism, which includes both phase I and phase II reactions. nih.gov The cytochrome P450 enzyme system, specifically CYP3A4, is thought to play a role in its metabolism, primarily through 6-hydroxylation. nih.govnih.gov Additionally, the 20-keto group of both prednisolone and its prodrug prednisone (B1679067) can be reduced. nih.gov

Elimination of prednisolone and its metabolites primarily occurs through urination, with about 20% of the dose being excreted as unchanged prednisolone. nih.gov The biological half-life of prednisolone in humans has been reported to be between 2.1 and 3.5 hours. nih.gov

Pharmacokinetic/Pharmacodynamic Modeling of Prodrug-to-Drug Conversion and Efficacy in Preclinical Species

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a valuable tool for understanding the relationship between drug concentrations and their effects over time. For corticosteroids like prednisolone, these models can be complex, needing to account for factors like protein binding, circadian rhythms, and the drug's influence on its own regulatory pathways. researchgate.net

Models have been developed to describe the effects of prednisolone on lymphocyte proliferation, a measure of its immunosuppressive activity. nih.gov One such model incorporated a precursor-dependent indirect response to account for lymphocyte trafficking and the observed rebound phenomenon and circadian rhythm in lymphocyte counts. nih.gov This model suggested that prednisolone inhibits the influx of lymphocytes from a precursor pool into the blood. nih.gov A delay in the maximum inhibitory effect was also modeled, suggesting a transduction step is involved. nih.gov Interestingly, the concentration of prednisolone required to achieve 50% inhibition (IC50) was found to be about ten times lower ex vivo compared to in vitro, hinting at the influence of other in vivo factors that enhance lymphocyte sensitivity to prednisolone. nih.gov

Comparative Pharmacokinetic Profiles with Parent Prednisolone in Animal Models

Comparing the pharmacokinetics of a prodrug to its parent drug is essential for understanding the potential advantages of the modified compound. Studies in rats have compared the pharmacokinetics of prednisolone with its ester derivatives. nih.gov Following intramuscular administration, the absorption of these compounds was rapid, with peak concentrations reached within 20 minutes. nih.gov

The elimination half-lives were found to be dose-independent. nih.gov For instance, at a 10 mg/kg dose, the elimination half-life of prednisolone was 0.53 hours. nih.gov The area under the concentration-time curve (AUC), a measure of total drug exposure, for prednisolone at this dose was 3037 ng/ml.hr. nih.gov In vitro studies in rat plasma showed that while some ester derivatives were rapidly hydrolyzed, prednisolone itself showed negligible disappearance over a two-day period. nih.gov These differences in pharmacokinetic profiles are thought to contribute to the reduced systemic side effects observed with some prednisolone esters. nih.gov

Pharmacokinetic parameters of prednisolone have also been studied in other animal species. In alpacas, the elimination half-life of intravenously administered prednisolone was 2.98 hours, and the clearance was 0.347 L/kg/hr. tennessee.edu The oral bioavailability of prednisolone in alpacas was found to be low at 13.7%. tennessee.edu

The table below summarizes some of the key pharmacokinetic parameters of prednisolone in different animal models.

| Species | Route of Administration | Dose | Elimination Half-Life (t½) | Area Under the Curve (AUC) | Reference |

| Rat | Intramuscular | 10 mg/kg | 0.53 hr | 3037 ng/ml.hr | nih.gov |

| Alpaca | Intravenous | 1 mg/kg | 2.98 hr | Not Reported | tennessee.edu |

Cellular and Molecular Mechanisms Underlying Prednisolone 21 All Cis Farnesylate Action

Glucocorticoid Receptor Interactions and Downstream Signaling Initiated by Released Prednisolone (B192156)

Once released from its farnesylate ester, prednisolone, a synthetic glucocorticoid, readily enters cells and binds to specific intracellular glucocorticoid receptors (GRs). patsnap.com This binding event triggers a conformational change in the GR, causing it to dissociate from a complex of chaperone proteins and translocate into the cell nucleus. patsnap.combioscientifica.com Inside the nucleus, the activated GR-prednisolone complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs), thereby modulating the transcription of target genes. patsnap.com This interaction with GREs is a cornerstone of prednisolone's mechanism, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory ones. patsnap.comersnet.org

Genomic Mechanisms: Transcriptional Regulation and Gene Expression Modulation

The genomic effects of prednisolone are central to its anti-inflammatory and immunosuppressive properties and are characterized by a slower onset due to the time required for gene transcription and protein synthesis. nih.gov These mechanisms can be broadly categorized into transactivation and transrepression.

Transactivation: The activated GR-prednisolone complex can directly bind to GREs in the promoter regions of specific genes, leading to an increase in their transcription. nih.govnih.gov This results in the enhanced production of anti-inflammatory proteins. For instance, prednisolone upregulates the expression of genes encoding for:

Lipocortin-1 (Annexin-1): This protein inhibits phospholipase A2, an enzyme crucial for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com

Mitogen-activated protein kinase phosphatase-1 (MKP-1): This enzyme deactivates mitogen-activated protein kinases (MAPKs), which are key components of inflammatory signaling pathways. ersnet.org

Inhibitor of nuclear factor-κB (IκB-α): This protein sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing it from activating inflammatory genes. ersnet.org

Anti-inflammatory cytokines: Prednisolone can promote the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10). drugbank.comdrugbank.com

Transrepression: Conversely, the GR-prednisolone complex can repress the transcription of pro-inflammatory genes. This is often achieved through protein-protein interactions with other transcription factors, such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), without direct binding to DNA. ersnet.orgnih.gov By interfering with the activity of these pro-inflammatory transcription factors, prednisolone effectively shuts down the expression of a wide array of inflammatory mediators, including:

Pro-inflammatory cytokines: Such as interleukins (e.g., IL-1β, IL-4, IL-5, IL-13), tumor necrosis factor-alpha (TNF-α), and interferons. patsnap.commedrxiv.org

Chemokines: These molecules are responsible for recruiting immune cells to sites of inflammation. Prednisolone downregulates chemokines like CCL17, CCL22, CCL24, and CCL26. medrxiv.org

Cell adhesion molecules: These molecules facilitate the migration of leukocytes from the bloodstream into tissues. patsnap.com

Inflammatory enzymes: Such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). ersnet.org

A study on the effects of prednisolone in mouse liver revealed that it predominantly influences the expression of genes involved in glucose metabolism, inflammation, the cell cycle, and apoptosis. nih.gov The study also highlighted that the dimerization of the glucocorticoid receptor is crucial for the majority of these transcriptional changes. nih.gov

Cellular Uptake, Intracellular Trafficking, and Compartmentalization of the Prodrug and its Active Form

As a prodrug, Prednisolone 21-all-cis-farnesylate is designed to be metabolized into the active compound, prednisolone. medchemexpress.comderangedphysiology.com The farnesylate moiety increases the lipophilicity of the molecule, which can influence its absorption and distribution.

The cellular uptake of both the prodrug and the active prednisolone is generally believed to occur through passive diffusion across the cell membrane due to their lipid-soluble nature. derangedphysiology.com Once inside the cell, this compound must be hydrolyzed to release prednisolone. The specific enzymes and subcellular compartments involved in this conversion are not fully detailed in the provided context.

Following its release, prednisolone, being highly lipid-soluble, can readily move within the cell. derangedphysiology.com Its primary intracellular destination is the cytoplasm, where it binds to the glucocorticoid receptors. patsnap.com The activated GR-prednisolone complex then undergoes a significant trafficking event: its translocation into the nucleus. patsnap.combioscientifica.com This nuclear import is a critical step for the genomic actions of the drug.

The compartmentalization of prednisolone and its receptor is dynamic. In its inactive state, the GR resides in the cytoplasm. nih.gov Upon ligand binding, the complex moves to the nucleus. There is also evidence for a fraction of GRs being localized to the cell membrane, mediating non-genomic effects. nih.gov Furthermore, some studies suggest that GRs can also translocate to mitochondria, where they can directly influence apoptotic pathways. nih.gov

The efficiency of cellular uptake and the subsequent intracellular trafficking and compartmentalization can be influenced by various factors, including the physicochemical properties of the drug and the specific characteristics of the target cells. For instance, the use of nanoparticles as delivery systems can alter the uptake mechanisms, potentially involving endocytotic pathways like macropinocytosis. nih.govdovepress.com The surface charge of such delivery systems can also play a significant role, with cationic particles often showing higher uptake. nih.gov

Modulation of Specific Cellular Pathways by Prednisolone Derived from the Prodrug

The prednisolone released from its farnesylate prodrug exerts its therapeutic effects by modulating a multitude of specific cellular pathways, primarily those involved in inflammation and the immune response.

Inflammatory Cascades:

Prednisolone potently inhibits inflammatory cascades at multiple levels. A key mechanism is the inhibition of phospholipase A2 via the induction of lipocortin-1, which in turn blocks the production of arachidonic acid and its downstream inflammatory mediators, prostaglandins and leukotrienes. patsnap.comnih.gov It also suppresses the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical for the inflammatory response. ersnet.org

Furthermore, prednisolone interferes with the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for the expression of many inflammatory genes. ersnet.org This is partly achieved through the induction of MKP-1. ersnet.org The drug also targets the NF-κB signaling pathway, a central regulator of inflammation, by increasing the synthesis of its inhibitor, IκB-α, and by direct protein-protein interactions with the NF-κB complex. ersnet.orgnih.gov

Immune Cell Function:

Prednisolone profoundly affects the function of various immune cells:

Leukocyte Migration: It reduces the migration of leukocytes, such as neutrophils and monocytes, to sites of inflammation. patsnap.comdrugbank.com This is accomplished by downregulating the expression of adhesion molecules on both endothelial cells and leukocytes. patsnap.com

Macrophage Polarization: Prednisolone can influence the polarization of macrophages, the key effector cells of the innate immune system. It has been shown to inhibit the polarization of monocytes/macrophages towards the pro-inflammatory M1 phenotype and may promote a shift towards the anti-inflammatory M2 phenotype. spandidos-publications.comscienceopen.com

Mast Cells: Prednisolone can downregulate the activity of mast cells, reducing the release of inflammatory mediators like tryptases. medrxiv.org

Natural Killer (NK) Cells: The activity of NK cells, which are involved in killing target cells, can also be modulated by prednisolone. nih.gov

The table below summarizes the key molecular targets and cellular effects of prednisolone.

| Cellular Process | Key Molecular Targets/Pathways Modulated by Prednisolone | Overall Effect | References |

| Inflammatory Mediator Synthesis | Phospholipase A2 (inhibited via Lipocortin-1), COX-2 (suppressed), iNOS (suppressed) | Decreased production of prostaglandins, leukotrienes, and nitric oxide | patsnap.comersnet.orgnih.gov |

| Inflammatory Gene Expression | NF-κB (inhibited), AP-1 (inhibited), MAPK pathways (inhibited) | Suppression of pro-inflammatory cytokine, chemokine, and adhesion molecule expression | ersnet.orgnih.gov |

| Leukocyte Trafficking | Adhesion molecules (downregulated), Chemokines (downregulated) | Reduced migration of immune cells to inflammatory sites | patsnap.comdrugbank.com |

| Macrophage Function | M1 polarization markers (suppressed) | Inhibition of pro-inflammatory macrophage activation | spandidos-publications.comscienceopen.com |

| Lymphocyte Function | T-cell and B-cell apoptosis (induced), T-cell activation (suppressed) | Immunosuppression | patsnap.comnih.govnih.gov |

Structure Activity Relationship Sar Studies of Prednisolone Farnesylate Analogs

Impact of the Farnesyl Ester Moiety's Structure on Prodrug Bioconversion and Pharmacological Activity

The esterification of prednisolone (B192156) at the C21 position with a farnesyl group creates a lipophilic prodrug, prednisolone farnesylate. This structural modification is fundamental to its activity, particularly in dermal applications. The farnesyl moiety's length and lipophilicity are key determinants of the prodrug's behavior in biological systems.

Studies comparing prednisolone with a series of its terpenoid ester prodrugs have demonstrated a clear relationship between the length of the ester chain and the drug's interaction with skin tissues. An in vitro study using hairless mouse skin investigated the binding of prednisolone (PN) and its esters of varying chain lengths: senesyonate (PN-C5), geranate (B1243311) (PN-C10), farnesylate (PN-C15), and geranylgeranate (PN-C20). nih.gov The results indicated that while the parent drug, prednisolone, showed minimal binding in viable skin, the ester prodrugs exhibited significant binding. nih.gov Notably, the concentration of the C10 and C15 esters (geranate and farnesylate) in the skin increased with distance from the skin surface, suggesting a depot effect where the prodrug is retained within the skin layers. nih.gov

This retention is crucial for the prodrug's mechanism of action. Prednisolone farnesylate itself is inactive; it must be metabolized by enzymes within the skin to release the pharmacologically active prednisolone. nih.gov The farnesyl ester moiety allows the compound to penetrate the stratum corneum and accumulate in the viable epidermis and dermis. Here, esterase enzymes hydrolyze the ester bond, leading to a slow and sustained release of prednisolone directly at the site of inflammation. Research has shown that these metabolizing enzymes are more abundant in the lower layers of viable skin, which aligns with the observed increased concentration of the prodrug in these deeper tissues. nih.gov

The structure of the farnesyl group, therefore, directly modulates the pharmacological effect by controlling the prodrug's ability to form a reservoir within the skin, which in turn dictates the rate and duration of active drug release.

Table 1: Influence of Ester Chain Length on Skin Binding of Prednisolone Prodrugs

| Compound | Ester Moiety | Chain Length (Carbons) | Relative Skin Binding |

| Prednisolone (PN) | - | N/A | Negligible |

| Prednisolone Senesyonate (PN-C5) | Senesyonate | 5 | Moderate |

| Prednisolone Geranate (PN-C10) | Geranate | 10 | High |

| Prednisolone Farnesylate (PN-C15) | Farnesylate | 15 | High |

| Prednisolone Geranylgeranate (PN-C20) | Geranylgeranate | 20 | Moderate |

This table is based on descriptive findings from in vitro skin binding studies. nih.gov

Role of Geometric Isomerism (cis/trans) of the Farnesyl Chain on Biological Properties

The specific compound of interest is Prednisolone 21-all-cis -farnesylate, highlighting the defined stereochemistry of the farnesyl chain's double bonds. nih.gov Geometric isomerism (cis/trans or E/Z) can have a profound impact on a molecule's three-dimensional shape, which in turn affects its ability to interact with biological targets like enzymes and receptors.

While direct comparative studies between the cis and trans isomers of prednisolone farnesylate are not widely available, the principles of how geometric isomerism affects biological activity are well-established in medicinal chemistry. For instance, studies on other molecules, such as dinuclear platinum anticancer agents, have shown that cis and trans isomers can exhibit significantly different binding kinetics and adduct stability. nih.govnih.gov In one such study, the cis isomer of a platinum compound reached equilibrium more slowly and formed a much higher proportion of bound species compared to its trans counterpart, indicating greater stability of the drug-target complex. nih.gov This difference was attributed to the specific spatial arrangement of the cis isomer, which allowed for interactions not possible for the trans isomer. nih.gov

Applying this principle to prednisolone farnesylate, the "all-cis" configuration of the farnesyl chain imparts a specific folded or bent conformation to the lipophilic tail. This distinct shape influences how the prodrug partitions into and aligns within the lipid bilayers of cell membranes and interacts with the active site of metabolizing enzymes (esterases). A different geometric isomer, such as an "all-trans" farnesylate, would have a more linear, extended shape. This could lead to differences in:

Enzymatic Bioconversion: The fit of the prodrug into the esterase's active site could be highly dependent on the isomer's shape, potentially making one isomer a much better or worse substrate for the enzyme.

Membrane Interaction: The way the farnesyl chain intercalates with membrane lipids could differ, affecting skin penetration and retention.

Receptor Affinity: Although the farnesyl group is cleaved off, any residual affinity of the intact prodrug for glucocorticoid or other receptors could be influenced by its isomeric form.

The choice of the "all-cis" isomer in the synthesis of this specific compound is therefore a deliberate design element, intended to optimize its pharmacokinetic and pharmacodynamic properties.

Structure-Pharmacokinetic Relationships: Influence of Farnesylate on Absorption and Distribution

The farnesylate moiety is the primary driver of the prodrug's unique pharmacokinetic profile, especially concerning its absorption into and distribution within the skin. The addition of the large, lipophilic C15 farnesyl group to prednisolone dramatically increases its lipophilicity (logP). This chemical change governs its behavior upon topical application.

Enhanced Skin Penetration and Retention: The high lipophilicity allows prednisolone farnesylate to readily pass through the outermost lipid-rich layer of the skin, the stratum corneum. However, unlike smaller lipophilic molecules that might quickly diffuse into systemic circulation, the farnesylate ester's structure promotes retention within the viable layers of the skin. nih.gov This creates a local depot of the drug, which is a key pharmacokinetic advantage for treating dermal conditions. It maximizes local availability while minimizing systemic exposure. nih.gov

Metabolism-Dependent Distribution: The distribution of prednisolone farnesylate is intrinsically linked to its metabolism. The prodrug is stable in aqueous solutions but is extensively metabolized by enzymes located within the skin. nih.gov Studies have shown that the rate of this bioconversion increases in the deeper layers of the skin, indicating a higher concentration of the relevant esterase enzymes in the lower epidermis and dermis. nih.gov This means the prodrug diffuses into the skin and is increasingly converted to the active prednisolone as it penetrates deeper, delivering the active drug to where it is most needed for inflammatory skin conditions.

In essence, the farnesylate structure creates a self-regulating delivery system. Its lipophilicity facilitates entry and retention (absorption), and its susceptibility to enzymatic cleavage in deeper skin layers controls the release of the active drug (distribution). This structure-pharmacokinetic relationship ensures prolonged local action with reduced potential for systemic side effects. nih.gov

Designing Novel Prodrug Analogs Based on Farnesylate SAR Insights

The structure-activity relationship (SAR) insights gained from studying prednisolone farnesylate and its analogs provide a rational basis for designing new, potentially improved prodrugs. The goal of such design would be to further optimize the therapeutic index by fine-tuning the balance between skin retention, rate of bioconversion, and anti-inflammatory activity.

Several strategies can be envisioned:

Varying the Lipophilic Chain: The comparison of C5, C10, C15, and C20 esters shows that chain length is a critical parameter for skin retention. nih.gov Novel analogs could be synthesized with other isoprenoid chains (e.g., geranylgeraniol's C20 chain) or with different degrees of saturation in the farnesyl chain. Modifying the chain length and flexibility could precisely modulate the drug's depot effect and release kinetics.

Exploring Geometric Isomers: As discussed, the "all-cis" configuration is specific. Synthesizing and testing other isomers (e.g., 2-trans,6-cis or all-trans) would provide direct evidence of how stereochemistry affects bioconversion and retention. It might be discovered that a different isomer offers a more favorable release profile for a specific dermatological condition.

Modifying the Ester Linkage: The stability of the ester bond connecting prednisolone and farnesol (B120207) is key to the prodrug's activation rate. Introducing electronically modifying groups near the ester linkage could either increase or decrease its susceptibility to enzymatic hydrolysis. This would allow for the creation of prodrugs with faster or slower activation rates, tailored to acute or chronic conditions, respectively.

Dual-Action Prodrugs: The farnesyl moiety itself is a precursor to molecules involved in cellular signaling. While prednisolone acts on the glucocorticoid receptor, it may be possible to design the lipophilic tail to have its own complementary biological activity, leading to a synergistic effect upon cleavage.

By systematically applying these SAR principles, medicinal chemists can develop next-generation prednisolone prodrugs with enhanced site-specificity and optimized therapeutic profiles, building upon the successful foundation established by prednisolone farnesylate.

Analytical Methodologies for Prednisolone 21 All Cis Farnesylate Characterization and Quantitation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

HPLC and UPLC are the cornerstone techniques for the quantitation of prednisolone (B192156) and its derivatives, offering high resolution, sensitivity, and precision. amecj.com These methods are essential for assay determination in bulk drug substances and finished pharmaceutical products.

Method Development and Validation for Prednisolone 21-all-cis-farnesylate in Various Matrices

The development of a robust HPLC or UPLC method for this compound would logically begin with principles established for prednisolone and its other esters. nih.gov Reversed-phase chromatography is the most common approach.

Key considerations for method development include:

Stationary Phase: Octadecylsilyl (C18) columns are widely used for steroid analysis due to their hydrophobicity, which is well-suited for the lipophilic nature of this compound. nih.govnih.gov Columns with a particle size of 3-5 µm are common for HPLC, while UPLC utilizes sub-2 µm particles to achieve higher efficiency and faster analysis times. nih.govhitachi-hightech.com

Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water is typically employed. amecj.comrjwave.org The high lipophilicity of the farnesyl group may necessitate a higher proportion of the organic solvent compared to methods for prednisolone alone. Gradient elution may be required to ensure adequate retention and separation from more polar or less polar impurities. nih.gov

Detection: Ultraviolet (UV) detection is standard, with a wavelength set around 240-254 nm, corresponding to the chromophore of the prednisolone structure. amecj.comrjwave.org

Validation of the developed method would be performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. This involves demonstrating specificity, linearity, range, accuracy, precision, and robustness. rjwave.org

Table 1: Typical HPLC Parameters for Prednisolone Analysis (Adaptable for this compound)

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3-5 µm) | nih.govrjwave.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture (isocratic or gradient) | amecj.comrjwave.org |

| Flow Rate | 1.0 mL/min | rjwave.org |

| Detection | UV at ~240-254 nm | nih.govrjwave.org |

| Column Temperature | Ambient to 40°C | hitachi-hightech.com |

Separation and Quantification of Related Substances and Degradants

A crucial aspect of quality control is the ability to separate and quantify impurities, including process-related substances and degradation products. For this compound, potential impurities would include the starting materials (prednisolone, farnesol), isomers of the farnesyl chain, and products of hydrolysis (prednisolone) or oxidation.

Developing a stability-indicating method is critical. This involves subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. nih.gov The HPLC/UPLC method must then demonstrate the ability to resolve the main peak from all potential degradant peaks, ensuring that the assay is not compromised by co-eluting impurities. nih.govrsc.org Gradient elution is often necessary to achieve the required separation of a wide range of polar and non-polar impurities. nih.gov

Table 2: Potential Related Substances and Degradants of this compound

| Compound | Origin | Analytical Challenge |

|---|---|---|

| Prednisolone | Starting material / Hydrolytic degradant | Significantly more polar; requires method with a wide separation window. |

| Hydrocortisone 21-all-cis-farnesylate | Impurity from hydrocortisone in prednisolone starting material | Structurally very similar, differing by only one double bond; requires high-resolution chromatography. |

| Prednisone (B1679067) 21-all-cis-farnesylate | Oxidation product | Similar polarity; requires a selective method for separation. |

| Farnesol (B120207) (all-cis and other isomers) | Starting material / Hydrolytic degradant | Lacks the steroid chromophore; may require a different detection method (e.g., mass spectrometry) if not UV active at 254 nm. |

| Oxidation products of the farnesyl chain | Oxidative degradation | Polarity will vary; requires a method capable of eluting a range of compounds. |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Metabolite Profiling

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural confirmation of this compound and the identification of its metabolites. upf.edu This technique provides molecular weight information and fragmentation patterns that offer definitive structural insights.

For the parent compound, electrospray ionization (ESI) in positive mode would be expected to yield a protonated molecular ion [M+H]⁺. The exact mass of this ion can confirm the elemental composition. Tandem MS (MS/MS) experiments would involve fragmenting this parent ion to produce characteristic daughter ions. A key fragmentation would likely be the cleavage of the ester bond, resulting in ions corresponding to the prednisolone moiety and the farnesyl moiety, confirming the structure.

Table 3: Known Metabolites of Prednisolone Identified by LC-MS/MS

| Metabolite | Metabolic Reaction |

|---|---|

| Prednisone | Oxidation (11-oxo metabolite) |

| 6-β-Hydroxy-prednisolone | Hydroxylation |

| 20-α-Hydroxy-prednisolone | Reduction |

| 20-β-Hydroxy-prednisolone | Reduction |

| 20-α-Hydroxy-prednisone | Reduction and Oxidation |

| 20-β-Hydroxy-prednisone | Reduction and Oxidation |

Data derived from studies on the parent drug, prednisolone. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation

NMR and IR spectroscopy are fundamental techniques for the definitive structural elucidation of new chemical entities like this compound.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretching: A broad band for the hydroxyl groups on the steroid nucleus.

C=O stretching: Sharp, strong bands corresponding to the α,β-unsaturated ketone, the C20 ketone, and the ester carbonyl group.

C=C stretching: Bands for the double bonds in the steroid A-ring and the farnesyl side chain.

C-O stretching: Bands associated with the ester and alcohol functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would confirm the structure by showing characteristic signals for the steroid protons, the vinyl protons, and the methyl groups of the farnesyl chain. The chemical shifts, integration values (proton count), and coupling patterns would allow for the assignment of nearly all protons in the structure.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the total carbon count and the chemical environment of each carbon (e.g., carbonyl, olefinic, aliphatic). researchgate.net

2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity between protons and carbons, providing unambiguous proof of the structure, including the point of esterification at C21 and the cis stereochemistry of the double bonds in the farnesyl group.

Application of Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic, science- and risk-based approach to analytical method development that aims to build quality into the method from the outset. americanpharmaceuticalreview.comiipseries.org Applying Analytical QbD (AQbD) to the development of an HPLC method for this compound ensures the final method is robust, reliable, and fit for its intended purpose. neliti.com

The AQbD process involves several key steps:

Define the Analytical Target Profile (ATP): This predefines the objectives of the method, including what needs to be measured (e.g., assay, impurities) and the required performance criteria (e.g., accuracy, precision, sensitivity). iipseries.orgchromatographyonline.com

Identify Critical Quality Attributes (CQAs): These are the method performance characteristics that must be controlled to meet the ATP, such as resolution of critical peak pairs, peak tailing, and retention time. chromatographyonline.com

Conduct Risk Assessment: Tools like Ishikawa (fishbone) diagrams are used to identify potential Critical Method Parameters (CMPs)—such as mobile phase composition, pH, column temperature, and flow rate—that could impact the CQAs. sepscience.com

Use Design of Experiments (DoE): Instead of a one-factor-at-a-time approach, DoE is used to systematically study the effects of multiple CMPs and their interactions on the CQAs. smatrix.comresearchgate.net

Establish the Method Operable Design Region (MODR): The data from DoE studies are used to define a multidimensional space (the MODR) where variations in method parameters will not significantly affect the results, ensuring method robustness. neliti.com

Develop a Control Strategy: This includes setting system suitability criteria and other controls to ensure the method consistently operates within the MODR.

By using AQbD, the resulting analytical method for this compound would be well-understood and highly robust, reducing the likelihood of method-related failures during routine use. americanpharmaceuticalreview.com

Table 4: Outline of an AQbD Approach for an HPLC Method

| AQbD Step | Objective for this compound Method | Example Parameters/Attributes |

|---|---|---|

| Analytical Target Profile (ATP) | To develop a stability-indicating HPLC method for the accurate quantitation of the active ingredient and its related substances. | Quantitate this compound (98.0-102.0%); detect and quantitate impurities >0.05%. |

| Critical Quality Attributes (CQAs) | To ensure reliable and accurate measurements. | Resolution between parent peak and closest eluting impurity; peak asymmetry; accuracy; precision. |

| Critical Method Parameters (CMPs) | To identify method variables that influence CQAs. | Mobile phase % organic, mobile phase pH, column temperature, flow rate, gradient slope. |

| Design of Experiments (DoE) | To systematically study the impact of CMPs on CQAs. | Factorial or response surface designs to model method performance. |

| Method Operable Design Region (MODR) | To define a robust operating space for the method. | A defined range for temperature (e.g., 35-45°C) and % organic (e.g., 60-70%) that consistently meets all CQA criteria. |

Advanced Drug Delivery Systems Research for Prednisolone 21 All Cis Farnesylate

Strategies for Enhanced Targeted Delivery and Localized Action

Targeted delivery of Prednisolone (B192156) 21-all-cis-farnesylate is being explored through various innovative formulation strategies, including nanocarriers, topical systems, and gastrointestinal-targeted formulations. These approaches aim to overcome the limitations of conventional drug administration.

Nanocarrier Systems: Liposomes, Solid Lipid Nanoparticles, and Polymeric Nanoparticles

Nanocarriers, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, offer a versatile platform for the delivery of hydrophobic drugs like Prednisolone 21-all-cis-farnesylate. pageplace.denih.gov These systems can improve drug solubility, protect the drug from degradation, and facilitate targeted delivery. pageplace.deresearchgate.net

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. researchgate.net For a lipophilic compound like this compound, it would primarily be entrapped within the lipid membrane. researchgate.net

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids that are biocompatible and biodegradable. nih.gov They offer advantages such as good physical stability, protection of labile drugs, and the potential for controlled release. nih.govnih.gov Given their lipidic nature, SLNs are well-suited for encapsulating hydrophobic molecules. nih.gov

Polymeric Nanoparticles: These are nanoparticles prepared from biodegradable polymers. mdpi.com They can be formulated as nanospheres, where the drug is uniformly dispersed, or nanocapsules, where the drug is contained in a core surrounded by a polymeric shell. researchgate.net Polymer-lipid hybrid nanoparticles are also being investigated to combine the advantages of both material types. mdpi.com

Table 1: Comparison of Nanocarrier Systems for Drug Delivery

| Nanocarrier System | Composition | Advantages |

| Liposomes | Lipid bilayers enclosing an aqueous core | Can carry both hydrophilic and lipophilic drugs, biocompatible. researchgate.net |

| Solid Lipid Nanoparticles (SLNs) | Solid lipid matrix | High physical stability, protection of labile drugs, controlled release potential. nih.govnih.gov |

| Polymeric Nanoparticles | Biodegradable polymers | Versatile formulation (nanospheres/nanocapsules), potential for targeted delivery. researchgate.netmdpi.com |

Topical and Transdermal Delivery Approaches for this compound

Topical and transdermal delivery systems are being investigated to achieve localized action of this compound in the skin, thereby treating dermatological conditions with reduced systemic absorption. nih.govresearchgate.net

Research using hairless mouse skin in vitro has shown that this compound is extensively metabolized to its active form, prednisolone, within the viable skin layers. nih.gov The rate of this bioconversion increases with distance from the skin surface, suggesting that the enzymes responsible are more concentrated in the lower layers of the viable skin. nih.gov This localized conversion is advantageous as it delivers the active drug directly to the target tissue.

A study comparing prednisolone and a prednisolone derivative (PND) in a rat croton-oil induced ear edema model found that both were equally effective in suppressing edema when applied topically. nih.gov However, the derivative showed little effect on thymus weight, a marker for systemic corticosteroid effects, suggesting poor absorption and a better safety profile for localized treatment. nih.gov

Gastrointestinal-Targeted Formulations (e.g., colon-specific, enteric coating)

For the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease, targeting the delivery of corticosteroids to the colon is a highly desirable strategy. nih.govjocpr.com This approach aims to maximize the local anti-inflammatory effect while minimizing systemic side effects. nih.govualberta.ca

One common method to achieve colon-specific delivery is the use of pH-sensitive enteric coatings. jocpr.comresearchgate.net These coatings are designed to be insoluble at the low pH of the stomach and proximal small intestine but dissolve at the higher pH found in the distal ileum and colon, thereby releasing the drug at the desired site. ualberta.caresearchgate.net

For instance, prednisolone tablets have been formulated with a coating of Eudragit L100 and Eudragit S100, which are methacrylic acid copolymers. jocpr.com In vitro studies demonstrated that less than 10% of the drug was released in simulated gastric fluid (pH 1.2) within 2 hours, while approximately 90% was released in a pH 7.2 phosphate (B84403) buffer within 6 hours, mimicking the conditions of the lower gastrointestinal tract. jocpr.com Another approach involves the use of prodrugs that are specifically activated by the enzymes of colonic bacteria. For example, prednisolone 21-sulfate sodium was designed as a colon-specific prodrug. It remains stable in the upper gastrointestinal tract and is then hydrolyzed by bacterial sulfatases in the colon to release the active prednisolone. nih.gov

Implantable Systems and Controlled Release Devices

Implantable systems and controlled-release devices offer the potential for long-term, localized delivery of drugs, which can be particularly beneficial for chronic conditions. nih.gov These systems can maintain a steady drug concentration at the target site, reducing the need for frequent administrations and minimizing systemic exposure. nih.govcelanese.com

While specific research on implantable systems for this compound is not widely available, the technology has been explored for other corticosteroids. For example, 3D-printed silicone implants containing prednisolone-21-hydrogen succinate (B1194679) have been investigated for treating inner ear conditions. researchgate.net These implants are designed to provide controlled, long-term drug release directly to the site of inflammation. researchgate.net The use of materials like ethylene-vinyl acetate (B1210297) (EVA) copolymers in implantable devices allows for the creation of biodurable implants that can be tailored for specific drug delivery sites. celanese.com

Evaluation of Release Kinetics and Drug Permeation from Advanced Formulations

The evaluation of release kinetics and drug permeation is crucial for the development of effective advanced drug delivery systems. These studies help in understanding how a formulation releases the drug over time and how the drug penetrates biological barriers to reach its target.

In vitro drug release studies are often conducted using dissolution apparatus that mimic physiological conditions. The release profiles can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi model) to elucidate the mechanism of drug release. nih.gov For instance, a study on metronidazole-loaded polymeric films found that the drug release followed a first-order kinetic model, indicating that the release rate was dependent on the remaining drug concentration in the matrix. nih.gov

Drug permeation studies are typically performed using in vitro models, such as excised animal skin or cornea, mounted in diffusion cells. nih.gov These studies provide valuable information on the rate and extent of drug absorption through biological membranes. For example, an in vitro percutaneous absorption study of a prednisolone derivative (PND) in hairless mouse skin estimated a low concentration in the viable skin even after 7 days, indicating poor absorption. nih.gov In contrast, the concentration of prednisolone increased gradually over the same period. nih.gov

Influence of Formulation on Prodrug Stability and Bioconversion Efficiency in Vivo

The formulation of a prodrug like this compound can significantly influence its stability and the efficiency of its conversion to the active drug, prednisolone, in the body.

The stability of a prodrug within its formulation is critical for ensuring its shelf-life and efficacy. nih.gov For ester prodrugs of corticosteroids, hydrolysis is a major degradation pathway. nih.gov The design of the prodrug and the formulation's pH and composition can be optimized to enhance stability. nih.gov

The bioconversion of a prodrug to its active form is often mediated by enzymes. The formulation can impact this process by controlling the release of the prodrug and its availability to the metabolizing enzymes. For topical formulations of this compound, the vehicle can influence the partitioning of the prodrug into the skin and its subsequent metabolism. nih.gov In the case of colon-targeted formulations, the coating must effectively protect the prodrug from the acidic and enzymatic environment of the upper gastrointestinal tract to ensure that it reaches the colon intact for subsequent activation by the local microflora. nih.gov The efficiency of this bioconversion determines the amount of active drug available at the target site.

Future Perspectives and Emerging Research Avenues for Prednisolone 21 All Cis Farnesylate

Elucidation of Novel Bioconversion Enzymes and Pathways

The efficacy of a prodrug is fundamentally dependent on its conversion to the active parent drug within the body. For Prednisolone (B192156) 21-all-cis-farnesylate, this biotransformation is a critical step that dictates its pharmacological activity. Future research must prioritize the identification and characterization of the specific enzymes and metabolic pathways responsible for hydrolyzing the farnesylate ester bond to release prednisolone.

Research on the related compound, prednisolone farnesylate, has provided initial insights. A study using viable hairless mouse skin demonstrated that the prodrug ester is extensively metabolized. nih.gov This suggests that esterases within the skin are capable of cleaving the farnesyl group. The same study noted that the rate of this bioconversion increased with distance from the skin's surface, indicating that the responsible enzymes are more concentrated in the lower layers of the viable skin. nih.gov

However, the specific human enzymes responsible for this conversion, whether in the skin, plasma, or target tissues, remain to be fully elucidated for Prednisolone 21-all-cis-farnesylate. Future investigations should employ advanced proteomic and metabolomic techniques to screen for and identify these enzymes. Understanding the tissue-specific distribution and activity of these enzymes is paramount. For instance, while prednisone (B1679067) is converted to the active prednisolone in the liver by 11-hydroxysteroid dehydrogenase (HSD11B1), the bioconversion of farnesylated prodrugs likely involves other classes of enzymes, such as carboxylesterases. clinpgx.org Identifying these specific enzymes will enable a more precise prediction of the prodrug's behavior in different patient populations and disease states.

Application of Systems Pharmacology and Computational Modeling in Prodrug Design

Systems pharmacology and computational modeling offer powerful tools to rationalize and accelerate the design of more effective prodrugs. For this compound, these approaches can be applied to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological systems.

Currently, there is a lack of specific computational models for this compound. Future research should focus on developing such models. By creating a detailed in silico model of the compound, researchers can simulate its interaction with various bioconversion enzymes. This can help predict the rate and extent of prednisolone release in different tissues. Furthermore, computational docking studies could explore the binding affinity of the prodrug to these enzymes, providing insights into the structural requirements for efficient bioconversion.

These models can also be used to design second-generation prodrugs with optimized properties. For example, by modifying the farnesyl linker, it may be possible to fine-tune the rate of hydrolysis, leading to a more controlled and sustained release of prednisolone. This could be particularly beneficial in chronic inflammatory conditions where consistent drug levels are desirable. The ultimate goal is to move beyond a trial-and-error approach to prodrug design and towards a more predictive and rational methodology.

Development of Advanced Preclinical Disease Models for Efficacy Assessment

The evaluation of a novel prodrug's efficacy requires sophisticated preclinical models that can accurately mimic human disease. For this compound, it is crucial to move beyond simple cell cultures and utilize more complex systems that recapitulate the pathophysiology of target diseases, such as inflammatory bowel disease or rheumatoid arthritis.

Advanced in vitro models, such as organoids and organ-on-a-chip systems, represent a significant step forward. nih.govmdaconference.org These models can simulate the complex cellular interactions and microenvironment of human tissues, providing a more realistic platform to assess the efficacy and bioconversion of the prodrug. nih.govmdaconference.org For example, a gut-on-a-chip model could be used to study the intestinal absorption and local anti-inflammatory effects of orally administered this compound.

In parallel, the development of more refined in vivo models is necessary. While traditional animal models, such as the 2,4,6-trinitrobenzene sulphonic acid (TNBS)-induced colitis model in rats, are valuable, they may not fully capture the complexity of human inflammatory diseases. nih.gov Genetically engineered mouse models that more closely mimic the human condition could provide more translatable data on the therapeutic efficacy of this compound. pharmgkb.org A direct comparison of the efficacy and side-effect profile of this prodrug against the parent compound, prednisolone, in these advanced models will be essential to demonstrate its therapeutic advantages. pharmgkb.org

Integration of Multi-Omics Data for Comprehensive Prodrug Understanding

A holistic understanding of the effects of this compound can be achieved through the integration of multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the drug's impact on biological systems. nih.gov

Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical component of this approach. nih.govnih.gov Genetic variations in the enzymes responsible for the bioconversion of this compound could lead to inter-individual differences in drug response. nih.gov Future research should focus on identifying single nucleotide polymorphisms (SNPs) in these enzymes and correlating them with clinical outcomes. This could pave the way for personalized medicine, where the choice and dosage of the prodrug are tailored to the patient's genetic profile.

Integrating pharmacogenomic data with other omics data will provide a more complete understanding of the prodrug's mechanism of action. For example, transcriptomic analysis can reveal how the prodrug alters gene expression in target cells, while metabolomic analysis can identify changes in metabolic pathways. By combining these datasets, researchers can build comprehensive models that explain not only how the prodrug is metabolized but also how it exerts its therapeutic effects and potential side effects. This multi-omics approach will be instrumental in optimizing the clinical use of this compound and other next-generation prodrugs.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the structural integrity of Prednisolone 21-all-cis-farnesylate in synthetic batches?

- Methodological Answer : Use a combination of HPLC (for purity assessment) and HPTLC (for qualitative identification) to verify the compound’s chemical profile, as outlined in compendial guidelines for corticosteroid derivatives . Spectroscopic techniques (e.g., FT-IR, NMR) should confirm the presence of the farnesyl moiety by comparing spectra to reference standards. For quantification, employ mass spectrometry (LC-MS) to detect isotopic patterns and validate molecular weight (e.g., exact mass ≥95% match to theoretical values) . Always include control samples of unmodified prednisolone to rule out degradation during synthesis.

Q. How can researchers design in vitro assays to evaluate the biological activity of Prednisolone 21-all-cis-farnesylate?

- Methodological Answer : Use receptor-binding assays (e.g., glucocorticoid receptor [GR] affinity tests) with competitive radioligand displacement protocols, as described in corticosteroid pharmacology studies. For functional activity, measure transactivation/transrepression in GR-responsive cell lines (e.g., COS-7) using luciferase reporters . Include cytotoxicity controls (e.g., MTT assays) to distinguish receptor-specific effects from nonspecific cell death. Ensure experimental replicates (n ≥ 3) and statistical power analysis to account for biological variability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacokinetic data for Prednisolone 21-all-cis-farnesylate across different animal models?

- Methodological Answer : Conduct species-specific metabolic profiling using liver microsomes or hepatocytes to identify interspecies differences in esterase-mediated hydrolysis of the farnesyl group . Pair this with physiologically based pharmacokinetic (PBPK) modeling to extrapolate human bioavailability. For conflicting in vivo data, use crossover study designs to control for inter-individual variability and apply mixed-effects models to analyze longitudinal data . Document all parameters (e.g., dosing intervals, formulation vehicles) to align with NIH preclinical reporting standards .

Q. How can researchers optimize the synthesis of Prednisolone 21-all-cis-farnesylate to improve yield while minimizing stereochemical impurities?

- Methodological Answer : Employ stereoselective catalysis (e.g., lipase-mediated acylation) to preserve the cis-farnesyl configuration during esterification . Monitor reaction progress via real-time HPLC to identify intermediates and adjust solvent polarity (e.g., tert-butyl methyl ether for better solubility). For purification, use preparative chromatography with chiral stationary phases. Validate stereochemical purity using circular dichroism (CD) or X-ray crystallography . Include accelerated stability testing (40°C/75% RH) to assess degradation pathways .

Q. What methodologies address conflicting reports on the compound’s anti-inflammatory efficacy in murine vs. human ex vivo models?

- Methodological Answer : Perform dose-response profiling across species using standardized inflammation models (e.g., LPS-induced cytokine release in PBMCs). Use transcriptomic analysis (RNA-seq) to compare GR pathway activation thresholds. For translational relevance, integrate 3D organoid models of human tissues to bridge in vitro and in vivo findings . Apply meta-analysis frameworks to reconcile discrepancies, weighting studies by sample size and methodological rigor .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-dependent toxicity data for Prednisolone 21-all-cis-farnesylate in preclinical studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate LD50 and NOAEL values. For longitudinal toxicity, apply repeated-measures ANOVA with Tukey’s post hoc test. Include Bayesian hierarchical models to pool data from multiple studies while accounting for heterogeneity . Report all raw data in supplemental tables, adhering to FAIR principles for reproducibility .

Q. What approaches validate the specificity of Prednisolone 21-all-cis-farnesylate in targeted drug delivery systems?

- Methodological Answer : Use fluorescence resonance energy transfer (FRET) probes to confirm binding to GR in live cells. For nanoparticle-based delivery, conduct competitive ligand displacement assays and biodistribution studies with radiolabeled tracers (e.g., ^99mTc) . Validate specificity against off-target receptors (e.g., mineralocorticoid receptor) using surface plasmon resonance (SPR) .

Experimental Design Considerations

Q. How to design a study investigating the compound’s effects on fetal development while complying with ethical guidelines?

- Methodological Answer : Adopt the PICO framework (Population: pregnant animal models; Intervention: graded doses; Comparison: vehicle controls; Outcome: teratogenicity markers) . Use blinded histopathological scoring for fetal tissues and include positive controls (e.g., thalidomide) to validate assay sensitivity. Follow ARRIVE 2.0 guidelines for preclinical reporting and obtain IACUC approval with explicit justification for animal use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.